4-Methyl-3-nitrobenzamide
Overview
Description
4-Methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
4-Methyl-3-nitrobenzamide and its analogs have been explored for their synthesis and chemical properties. A study by Dhami et al. (2009) focused on synthesizing close analogs of water-soluble PARP-1 inhibitors using Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides. This research highlighted the potential of these compounds in PARP-1 activity inhibition, which is significant in cancer therapy and other diseases related to DNA repair mechanisms (Dhami et al., 2009).
Anticancer Potential
The potential chemotherapeutic activity of derivatives of this compound has been a subject of interest. Mendeleyev et al. (1995) investigated the action of 4-iodo-3-nitrobenzamide, a prodrug, on tumor cells, revealing its ability to kill tumor cells by transient reduction to 4-iodo-3-nitrosobenzamide. This research provided insights into the selective tumoricidal action of the compound, correlating with its reduction process in tumor cells (Mendeleyev et al., 1995).
Anticonvulsant Properties
4-Nitro-N-phenylbenzamides, closely related to this compound, were synthesized and evaluated for their anticonvulsant properties by Bailleux et al. (1995). The study found that certain derivatives were effective in seizure tests, indicating the potential of these compounds in the treatment of epilepsy and related disorders (Bailleux et al., 1995).
Antimycobacterial Activity
Wang et al. (2019) reported the design and synthesis of novel nitrobenzamide derivatives, including this compound, showing considerable in vitro antitubercular activity. This research opens new avenues for the development of antitubercular agents (Wang et al., 2019).
Crystal Engineering and Molecular Interactions
Saha et al. (2005) explored the crystal engineering aspects of 4-nitrobenzamide derivatives, including this compound. The study focused on molecular tapes mediated by hydrogen and halogen bonds, showcasing the potential of these compounds in crystal design and understanding molecular interactions (Saha et al., 2005).
Mechanism of Action
Target of Action
It is known that benzamide derivatives, such as 4-methyl-3-nitrobenzamide, often interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzamide derivatives can undergo the hofmann rearrangement . This involves the conversion of an amide to an amine containing one fewer carbon atoms, by treatment with bromine (or chlorine) and alkali . The mechanism of this reaction is discussed in detail in most sophomore organic chemistry textbooks .
Biochemical Pathways
Benzamide derivatives are known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The molecular weight of 18016 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and permeability.
Result of Action
A structurally similar compound, 4-methyl-3-nitrobenzoic acid, has been found to inhibit the migration of non-small cell lung cancer cells . This suggests that this compound may also have potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules.
Molecular Mechanism
It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
4-methyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUGEQUFPMJGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066446 | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-11-7 | |
Record name | 4-Methyl-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19013-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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